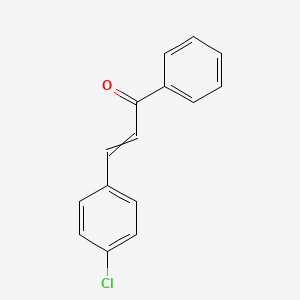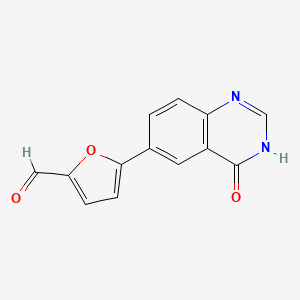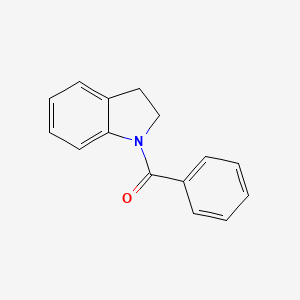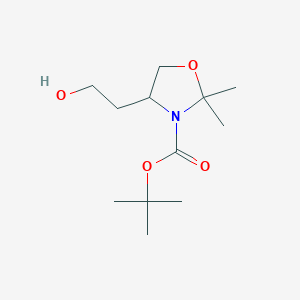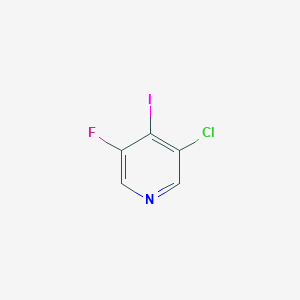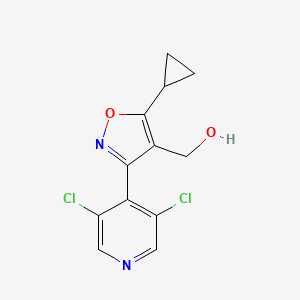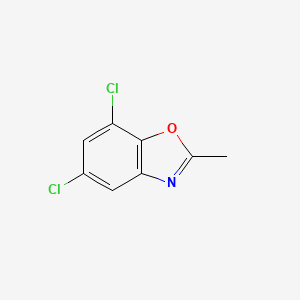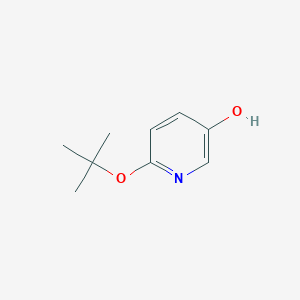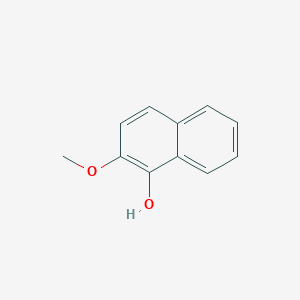
2-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It belongs to the class of naphthalenes, which are characterized by two fused benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxynaphthalen-1-ol can be achieved through several methods. One common approach involves the methylation of 5-hydroxy-2-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone and other reduced forms.
Substitution: Nitro derivatives and other substituted products.
Applications De Recherche Scientifique
2-methoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-6-methoxynaphthalene
- 6-Methoxy-2-naphthol
- 5-Hydroxy-2-naphthol
Comparison
Compared to similar compounds, 2-methoxynaphthalen-1-ol stands out due to its unique substitution pattern on the naphthalene ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
61742-13-0 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3 |
Clé InChI |
QVIKUAVXSRNDPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


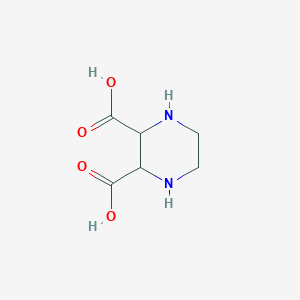
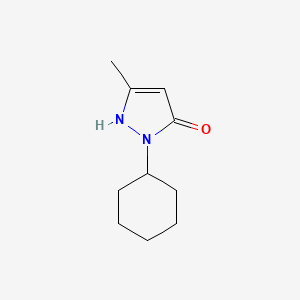
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B8813500.png)
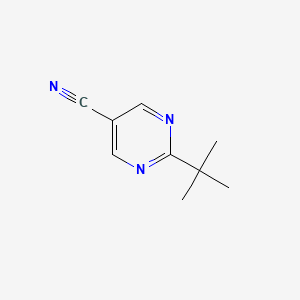
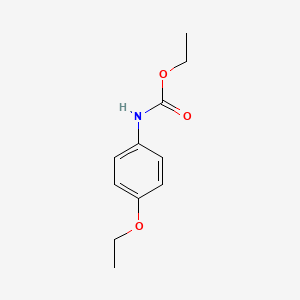
![4-[(2-Nitrophenyl)acetyl]morpholine](/img/structure/B8813513.png)
